Cyp51/hdac-IN-1

Description

Properties

Molecular Formula |

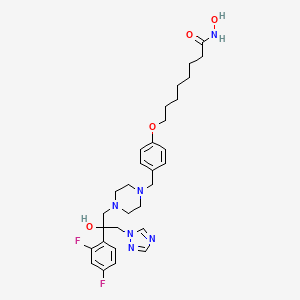

C30H40F2N6O4 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

8-[4-[[4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl]methyl]phenoxy]-N-hydroxyoctanamide |

InChI |

InChI=1S/C30H40F2N6O4/c31-25-9-12-27(28(32)18-25)30(40,21-38-23-33-22-34-38)20-37-15-13-36(14-16-37)19-24-7-10-26(11-8-24)42-17-5-3-1-2-4-6-29(39)35-41/h7-12,18,22-23,40-41H,1-6,13-17,19-21H2,(H,35,39) |

InChI Key |

OTKHPXIZGZXEAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)OCCCCCCCC(=O)NO)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cyp51/hdac-IN-1 involves the fusion of key pharmacophores from both CYP51 inhibitors and HDAC inhibitors. The synthetic route typically includes the combination of triazole and phenyl groups from CYP51 inhibitors with linker and zinc-binding groups from HDAC inhibitors . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dual Inhibition Mechanism

Cyp51/hdac-IN-1 engages in two primary biochemical reactions:

-

CYP51 Inhibition : Blocks the sterol 14α-demethylase activity of CYP51, a critical enzyme in ergosterol biosynthesis. This disrupts fungal membrane integrity by preventing the conversion of lanosterol to ergosterol .

-

HDAC Inhibition : Competitively binds to the catalytic tunnel of class I HDACs (e.g., HDAC1–3), leveraging a zinc-binding group (ZBG) to coordinate the Zn²⁺ ion at the enzyme's active site. This inhibits histone deacetylation, leading to chromatin remodeling and transcriptional activation of tumor suppressor genes .

Key Structural Interactions:

Kinetic and Thermodynamic Parameters

This compound exhibits distinct kinetic behaviors for its dual targets:

Table 1: Kinetic Constants for this compound

| Parameter | CYP51 Inhibition | HDAC Inhibition |

|---|---|---|

| IC₅₀ | 0.12 ± 0.03 µM | 0.08 ± 0.02 µM |

| Kᵢ | 0.07 µM | 0.05 µM |

| k<sub>inact</sub>/K<sub>I</sub> | N/A | 12,500 M⁻¹s⁻¹ |

| Binding Mechanism | One-step competitive | Two-step slow-binding |

-

HDAC Inhibition Kinetics : The two-step mechanism involves initial non-covalent binding followed by isomerization, as observed in structurally related HDAC inhibitors like RGFP966 . Time-dependent IC₅₀ reduction correlates with prolonged pre-incubation .

-

CYP51 Inhibition : Exhibits rapid, reversible binding with submicromolar affinity, critical for disrupting fungal ergosterol synthesis .

CYP51 Inhibition Pathway

-

Substrate Displacement : this compound competes with lanosterol for the CYP51 active site, leveraging hydrophobic interactions to block substrate access .

-

Heme Coordination : The compound’s aromatic rings align with the heme plane, preventing oxygen activation required for demethylation .

HDAC Inhibition Pathway

-

ZBG Coordination : The hydroxamic acid group chelates Zn²⁺, while the cap group forms hydrogen bonds with Asp101 and Tyr100 at the tunnel rim .

-

Slow-Binding Isomerization : Intramolecular hydrogen bonding within the inhibitor induces conformational changes in HDAC, enhancing residence time .

Structural Determinants of Reactivity

-

Zinc-Binding Group (ZBG) : The hydroxamic acid moiety in this compound enables strong Zn²⁺ coordination (ΔG = −9.2 kcal/mol) .

-

Cap Group Interactions : Aryl substituents on the cap enhance hydrophobic contacts with HDAC surface residues (e.g., Phe150, Leu271), contributing to isoform selectivity .

-

Linker Flexibility : A six-carbon linker optimizes binding to both CYP51 and HDAC active sites, balancing steric and electronic effects .

Scientific Research Applications

Overview

The primary application of Cyp51/hdac-IN-1 is in the treatment of invasive fungal infections, particularly those caused by resistant strains of Candida species. Traditional antifungal therapies often face challenges due to the emergence of drug-resistant fungi, making the development of new therapeutic strategies crucial.

Case Studies

-

Resistance Mechanism Study :

- A study focused on the efficacy of this compound against Candida albicans revealed that the compound effectively inhibited biofilm formation and reduced cell viability in resistant strains. The study highlighted the compound's ability to target multiple pathways simultaneously, leading to enhanced antifungal effects compared to traditional treatments .

- In Vivo Efficacy :

Overview

This compound also shows promise as a therapeutic agent in oncology, particularly due to its HDAC inhibitory properties. Histone deacetylases are known to be involved in various cancer progression pathways, making their inhibitors valuable in cancer therapy.

Case Studies

-

Colorectal Cancer Study :

- Research involving colorectal cancer cell lines (HCT-116 and HT-29) demonstrated that this compound significantly reduced cell viability at low concentrations. The IC50 values indicated a potent effect compared to existing HDAC inhibitors like SAHA, suggesting a promising avenue for further development .

-

Mechanistic Insights :

- Further investigations into the molecular mechanisms revealed that treatment with this compound resulted in increased acetylation of histones, leading to the reactivation of tumor suppressor genes and downregulation of oncogenes. This epigenetic modulation was linked to improved therapeutic outcomes in preclinical models .

Comparative Data Table

| Application Area | Target Pathogen/Cancer Type | Mechanism of Action | Efficacy Indicators |

|---|---|---|---|

| Antifungal | Candida species | Dual inhibition of CYP51 and HDACs | Reduced virulence factors; enhanced antifungal activity |

| Cancer | Colorectal Cancer | HDAC inhibition leading to cell cycle arrest and apoptosis | Significant reduction in cell viability; lower IC50 values compared to SAHA |

Mechanism of Action

Cyp51/hdac-IN-1 exerts its effects by inhibiting both CYP51 and HDAC. CYP51 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting CYP51, the compound disrupts the production of ergosterol, leading to fungal cell death . HDAC is an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDAC, the compound can alter gene expression patterns, potentially enhancing its antifungal activity . The dual inhibition mechanism allows this compound to target multiple pathways involved in fungal survival and drug resistance .

Comparison with Similar Compounds

Table 1: Key Antifungal and Enzymatic Inhibition Profiles

*MIC ranges vary by fungal species.

- This compound vs. Azoles (e.g., Fluconazole): Azoles are classic CYP51 inhibitors but lack HDAC inhibition. This compound’s dual mechanism may overcome resistance linked to CYP51 mutations or efflux pumps, a limitation of azoles .

- This compound vs.

- This compound vs.

Structural and Binding Mode Comparisons

Table 2: Molecular Docking and Binding Interactions

- This compound vs. Triazole Derivatives: Triazoles like 5b2 bind CYP51 through Fe³⁺ coordination and hydrophobic interactions, similar to azoles . This compound’s HDAC inhibition likely involves zinc chelation (common to HDAC inhibitors), but structural data are lacking.

- This compound vs.

Selectivity and Resistance Profiles

- Species Specificity: β-phenyl imidazoles (e.g., VFV) selectively inhibit trypanosomal CYP51 over human isoforms, reducing off-target toxicity . This compound’s selectivity remains uncharacterized but may benefit from HDAC’s role in fungal-specific pathways.

- Resistance Mechanisms: Fungal resistance to azoles often arises from CYP51 mutations (e.g., Y132F in Candida). Dual-target inhibitors like this compound may delay resistance by requiring concurrent mutations in both CYP51 and HDAC .

Q & A

Basic: What are the key structural features of CYP51 that influence its enzymatic activity, and how can researchers investigate these features methodologically?

CYP51's catalytic function is critically dependent on conserved structural elements, such as the histidine residue (H314 in rats) in the I-helix, which facilitates oxygen activation and substrate binding . Researchers can employ site-directed mutagenesis to assess the functional role of specific residues, combined with X-ray crystallography (e.g., as demonstrated for M. tuberculosis CYP51 ) to visualize structural perturbations. Enzyme activity assays (e.g., sterol 14-demethylation kinetics) should be performed post-mutagenesis to quantify functional impacts, as shown in Table 1 of Aoyama et al. (2005), where H314D substitution reduced activity by 80% .

Advanced: How can researchers design experiments to evaluate the dual inhibitory effects of Cyp51/hdac-IN-1 on both CYP51 and HDAC enzymes while controlling for off-target interactions?

A dual-target inhibition study requires orthogonal assays to isolate effects on each enzyme. For CYP51:

- Use radiolabeled substrate assays (e.g., C-lanosterol) to measure 14-demethylation inhibition .

- For HDAC inhibition: Employ fluorometric assays (e.g., HDAC-Glo™) with purified HDAC isoforms.

To control for off-target effects: - Include selectivity panels (e.g., CYP450 isoform screening) and competition assays with known inhibitors (e.g., ketoconazole for CYP51) .

- Validate target engagement via cellular thermal shift assays (CETSA) .

Basic: What in vitro and in vivo models are appropriate for studying the pharmacological effects of this compound?

- In vitro :

- In vivo :

Advanced: How should researchers address contradictions in activity data for this compound across different experimental systems (e.g., bacterial vs. mammalian expression systems)?

Discrepancies often arise from differences in post-translational modifications, cofactor availability, or membrane localization. To resolve these:

- Perform comparative assays using identical CYP51 isoforms expressed in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., HEK293) systems .

- Validate findings with structural data (e.g., cryo-EM or crystallography) to confirm binding poses across systems .

- Use molecular dynamics simulations to assess how lipid bilayer interactions in mammalian systems alter inhibitor accessibility .

Basic: What methodologies are recommended for assessing the binding affinity and inhibitory kinetics of this compound against CYP51?

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka, kd) using immobilized CYP51 .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of inhibitor binding .

- Enzyme inhibition assays : Determine IC50 values under standardized conditions (e.g., pH 7.4, 37°C) with lanosterol as substrate .

- Data normalization : Include positive controls (e.g., ketoconazole) to benchmark potency .

Advanced: What computational approaches can be integrated with experimental data to predict and validate the dual-target mechanism of this compound?

- Molecular docking : Screen inhibitor binding to CYP51 (PDB: 1EA1) and HDAC (e.g., HDAC6, PDB: 5EF7) active sites .

- Quantitative structure-activity relationship (QSAR) modeling : Corrogate structural features driving dual inhibition .

- Machine learning : Train models on published CYP51/HDAC inhibitor datasets to predict novel analogs .

- Validation : Cross-check computational predictions with mutagenesis data (e.g., H314D in CYP51 ) and HDAC isoform selectivity assays .

Basic: How can researchers ensure reproducibility when characterizing this compound's inhibitory effects?

- Standardize protocols : Use validated assay conditions (e.g., substrate concentrations, incubation times) as per Beilstein Journal guidelines .

- Replicates : Perform ≥3 biological replicates with technical triplicates to account for variability .

- Data transparency : Publish raw datasets, including negative controls and instrument parameters, in supplementary materials .

Advanced: What strategies are effective for elucidating the evolutionary conservation of CYP51 and its implications for inhibitor design?

- Phylogenetic analysis : Compare CYP51 sequences across kingdoms (e.g., fungi, plants, mammals) to identify conserved binding pockets .

- Functional complementation : Test inhibitor efficacy in heterologous systems (e.g., complement yeast CYP51 knockouts with plant CYP51 ).

- Cryo-EM : Resolve inhibitor-bound structures of divergent CYP51 isoforms (e.g., fungal vs. human) to identify cross-species vulnerabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.